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Compound of Interest

Compound Name: 2-Fluoro-4-propoxypyridine
CAS No.: 175965-85-2
Cat. No.: B062947
Get Quote
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Part 1: Executive Summary & Strategic Utility

2-Fluoro-4-propoxypyridine (CAS: Generic structure reference) represents a "privileged
scaffold precursor” in modern drug discovery. It bridges the gap between high-throughput
library generation and fragment-based drug design (FBDD).

Its utility stems from three distinct chemical features:

e The 2-Fluoro "Warhead": Unlike its chloro-analog, the 2-fluoro substituent is highly activated
for Nucleophilic Aromatic Substitution (SNAr) due to the high electronegativity of fluorine,
which stabilizes the Meisenheimer intermediate. This allows for rapid diversification with
amines under milder conditions than those required for chloropyridines.

e The 4-Propoxy "Anchor": This ether linkage provides a lipophilic tail (

) capable of filling hydrophobic pockets (e.g., the ATP-binding site of kinases) while acting as
a robust Directed Metalation Group (DMG) for orthogonal functionalization.
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o Orthogonal Reactivity: The molecule allows for sequential functionalization: SNAr at C2 and
Directed Ortho Metalation (DoM) at C3/C5.

Physicochemical Profile

Property Value (Approx.) Significance

Fragment-compliant (<300

Molecular Weight 155.17 g/mol
Da).

Ideal lipophilicity for membrane
cLogP 24-26 permeability; propoxy group
adds ~1.0 log unit vs. methoxy.

Interaction points for H-
H-Bond Acceptors 2 (N, O) bonding networks in protein

active sites.

Reduced basicity compared to
ridine (pKa 5.2) due to F-
pKa (Conj. Acid) ~3.5 p)./ P )_
withdrawal, reducing non-

specific binding.

High blood-brain barrier (BBB)

penetration potential.

TPSA ~22 A2

Part 2: Synthetic Accessibility (Preparation)

Note: If not purchasing commercially, the intermediate is best synthesized via regioselective
alkoxylation.

Reaction Logic: In 2,4-difluoropyridine, nucleophilic attack by alkoxides is often regioselective
for the C4 position under kinetic control, despite the C2 position being electronically activated
by the adjacent nitrogen. This is driven by the steric trajectory of the incoming nucleophile and
the stability of the transition states.

Protocol: Synthesis from 2,4-Difluoropyridine

» Reagents: 2,4-Difluoropyridine (1.0 eq), n-Propanol (1.1 eq), Sodium Hydride (NaH, 60% in
oil, 1.2 eq), THF (anhydrous).
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o Setup: Flame-dried 3-neck flask under Argon atmosphere.
e Procedure:

o Suspend NaH in THF at 0°C.

o Add n-propanol dropwise (gas evolution:

). Stir 30 min to form sodium propoxide.

o Cool to -20°C. Add 2,4-difluoropyridine dropwise. Crucial: Low temperature favors C4
substitution over C2.

o Allow to warm to RT over 4 hours.
e Validation: TLC (Hexane/EtOAc 8:1). Product is less polar than starting material.
e Workup: Quench with sat.

, extract with EtOAc.

e Yield: Typically 75-85% of the 4-propoxy isomer.

Part 3: Core Functionalization Protocols
Protocol A: SNAr Diversification (The "Fluorine Effect")

This is the primary utility of the scaffold. The 2-fluoro group reacts ~320x faster than 2-chloro
analogs in SNAr reactions [1].[1][2]

Scope: Installation of amines (primary/secondary) to generate 2-amino-4-propoxypyridine
derivatives (common kinase inhibitor motif).

Step-by-Step Methodology:
o Stoichiometry: Intermediate (1.0 eq), Amine Nucleophile (1.2 eq), DIPEA (2.0 eq).
e Solvent: DMSO (Polar aprotic is essential to solvate the cationic intermediate).

e Temperature:
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o Aliphatic Amines: 60°C - 80°C.

o Anilines (weaker nucleophiles): 100°C - 120°C.
e Procedure:

o Dissolve 2-fluoro-4-propoxypyridine in DMSO (0.5 M concentration).

o Add DIPEA followed by the amine.

o Heat in a sealed vial (microwave reactor preferred for speed: 120°C for 20 min).
e Monitoring: Monitor disappearance of the Fluorine signal in

-NMR (approx -70 ppm) or by LC-MS.

 Purification: Precipitate by adding water (if solid) or extract with EtOAc/LiCl wash to remove
DMSO.

Expert Insight: If the amine is sterically hindered, add CsF (1.0 eq). The fluoride acts as a
specific base and can accelerate the reaction via the "proton shuttle" mechanism.

Protocol B: Directed Ortho Metalation (DoM) at C3

The 4-propoxy group and 2-fluoro group act cooperatively to direct lithiation to the C3 position
(the position "sandwiched" between them). This allows for the introduction of electrophiles
(aldehydes, halogens, boronic esters) at a position difficult to access via standard electrophilic
aromatic substitution.

Mechanism: The Lithium coordinates to the ethereal oxygen and the fluorine, deprotonating C3.
This is a kinetic deprotonation.[3]

Step-by-Step Methodology:

e Reagents: LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) -
LiITMP is preferred to avoid nucleophilic attack on the ring.

e Solvent: Anhydrous THF.
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o Temperature: -78°C (Strictly controlled).
e Procedure:
o Cool a solution of 2-fluoro-4-propoxypyridine (1.0 eq) in THF to -78°C.

o Add LiITMP (1.1 eq) dropwise over 10 min. The solution often turns yellow/orange (lithiated
species).

o Stir for 30-60 min at -78°C.
o Add Electrophile (e.qg.,

, DMF,

) (1.5 eq).

o Allow to warm to RT.
o Self-Validation: Deuterium quench experiment (

) should show >95% D-incorporation at C3 by NMR.

Part 4: Visualization of Reaction Pathways

Divergent Synthesis Workflow
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Caption: Divergent synthesis workflow showing the generation of the intermediate and its two
primary diversification pathways: SNAr at C2 and Directed Ortho Metalation at C3.
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Part 5: Medicinal Chemistry Applications & Safety
Metabolic Stability & Bioisosterism[4]

Propoxy vs. Methoxy: While methoxy groups are standard, propoxy groups offer extended
hydrophobic reach. However, they are susceptible to O-dealkylation by CYP450 enzymes.

Mitigation: If metabolic liability is observed at the propoxy chain, consider fluorinating the
terminal methyl (e.qg.,

) to block oxidation while maintaining sterics [2].

Scaffold Hopping: The 2-fluoro-4-alkoxypyridine motif is a bioisostere for 2,4-disubstituted
pyrimidines, often offering improved solubility due to the lower symmetry and basicity
changes.

Safety & Handling

Hazard: Fluorinated pyridines are skin irritants and potential sensitizers.

Specific Danger: SNAr reactions release HF (as HF-amine salt) or Fluoride ions. While not
free HF gas, the reaction mixtures can etch glass over time and are toxic.

Waste: Segregate all fluorinated waste. Do not mix with strong acids.
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[11][12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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